molecular formula C12H17N3O2S B2889729 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane CAS No. 217316-82-0

3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane

Cat. No.: B2889729
CAS No.: 217316-82-0
M. Wt: 267.35
InChI Key: BFESJBSHENEDQD-UHFFFAOYSA-N
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Description

3-Tosyl-1,3,5-triazabicyclo[321]octane is a chemical compound known for its unique bicyclic structure, which includes a triazabicyclo[321]octane core with a tosyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane typically involves the construction of the triazabicyclo[3.2.1]octane scaffold followed by the introduction of the tosyl group. One common method involves the cyclization of an appropriate precursor under specific conditions to form the bicyclic structure. The tosylation step is usually carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cycloaddition Reactions: The bicyclic structure can engage in cycloaddition reactions, forming new ring systems.

Common Reagents and Conditions

    Substitution: Tosyl chloride, pyridine, triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the tosyl group.

Scientific Research Applications

3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.

    Catalysis: It can be used as a catalyst or a ligand in various catalytic processes.

    Material Science: The compound’s properties may be explored for the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar core structure but different functional groups.

    8-Azabicyclo[3.2.1]octane: A compound used in the synthesis of tropane alkaloids, which have various biological activities.

Uniqueness

3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and potential applications. Its bicyclic structure also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-11-2-4-12(5-3-11)18(16,17)15-9-13-6-7-14(8-13)10-15/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFESJBSHENEDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CN3CCN(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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